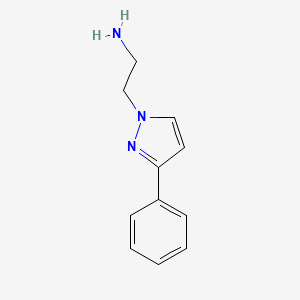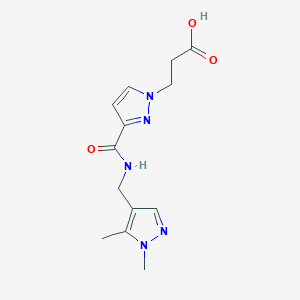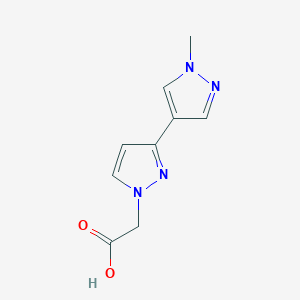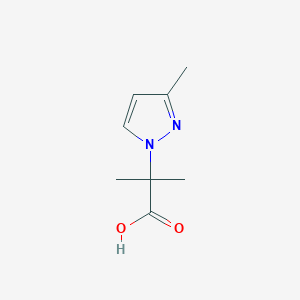
2-(3-Phenyl-pyrazol-1-yl)-ethylamine
Übersicht
Beschreibung
2-(3-Phenyl-pyrazol-1-yl)-ethylamine, also known as PEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PEA is a naturally occurring compound in the human body and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
2-(3-Phenyl-pyrazol-1-yl)-ethylamine: and its derivatives exhibit promising antibacterial activity. In a study by Raj KC et al., certain pyrazole derivatives demonstrated potent anti-Gram-positive bacterial effects. These compounds were particularly active against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. Notably, they also displayed bactericidal action and effectively inhibited and eradicated Staphylococcus aureus and Enterococcus faecalis biofilms .
Biofilm Inhibition
The lead compounds derived from 2-(3-Phenyl-pyrazol-1-yl)-ethylamine were studied for their real-time biofilm inhibition using Bioscreen C. These compounds showed promise in preventing biofilm formation, which is crucial for combating persistent bacterial infections. Additionally, they outperformed conventional antibiotics like gentamycin and vancomycin in inhibiting S. aureus persisters .
Mechanism of Action
Flow cytometry and protein leakage assays revealed that the lead compounds likely act by permeabilizing the bacterial cell membrane. This unique mode of action contributes to their effectiveness against drug-resistant strains. Further exploration of this mechanism could inform novel antimicrobial drug development .
Antineoplastic Potential
While not directly related to antibacterial properties, it’s worth noting that pyrazole derivatives have also shown potential as antineoplastic agents. Further research could explore their use in cancer therapy .
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine are Staphylococcus aureus and Enterococcus faecalis , two groups of pathogens . These bacteria are responsible for a variety of infections, particularly in hospital settings .
Mode of Action
The compound interacts with its targets by permeabilizing the cell membrane . This process disrupts the normal function of the cell membrane, leading to bacterial death .
Biochemical Pathways
The compound’s ability to permeabilize the cell membrane suggests it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .
Result of Action
The compound exhibits bactericidal action, effectively killing Staphylococcus aureus and Enterococcus faecalis . It has also been shown to inhibit and eradicate biofilms formed by these bacteria . In addition, the compound is potent against S. aureus persisters .
Eigenschaften
IUPAC Name |
2-(3-phenylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZYXZSZKPQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-pyrazol-1-yl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)


![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)
![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)



![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)
